N-(4-methylphenyl)-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide
Description
N-(4-methylphenyl)-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide is a heterocyclic compound characterized by three key structural motifs:
A 4-methylphenyl group attached to the hydrazinecarboxamide moiety.
A dihydroisoxazole ring substituted with a 3-pyridinyl group.
A hydrazinecarboxamide linker bridging the aromatic and heterocyclic components.
This compound’s molecular formula is C₁₇H₁₇N₅O₃, with a molar mass of 347.36 g/mol. The dihydroisoxazole ring introduces rigidity, which may influence binding affinity in biological systems .
Properties
IUPAC Name |
1-(4-methylphenyl)-3-[(3-pyridin-3-yl-4,5-dihydro-1,2-oxazole-5-carbonyl)amino]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c1-11-4-6-13(7-5-11)19-17(24)21-20-16(23)15-9-14(22-25-15)12-3-2-8-18-10-12/h2-8,10,15H,9H2,1H3,(H,20,23)(H2,19,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPXYAJYGTXUOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NNC(=O)C2CC(=NO2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methylphenyl)-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide, also known as a derivative of hydrazinecarboxamide, exhibits significant biological activity that has been the subject of various studies. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C17H17N5O3
- Molecular Weight : 341.35 g/mol
- CAS Number : 3699216
The structural features include a hydrazinecarboxamide backbone and a pyridine ring, which are critical for its biological activity.
Research indicates that this compound may interact with various biological targets:
- Receptor Interaction : It has been shown to act as an allosteric modulator of certain receptors, particularly in the context of immune response modulation. For instance, studies have highlighted its ability to influence the CCR5 receptor, which plays a crucial role in HIV entry into cells .
- Enzyme Inhibition : The compound exhibits inhibitory effects on specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.
Antiviral Activity
One of the most promising aspects of this compound is its antiviral properties. It has demonstrated effectiveness against various viral strains by blocking viral entry mechanisms through modulation of receptor activity. This is particularly relevant in the context of HIV research, where compounds targeting CCR5 are crucial for developing new therapeutic strategies .
Anticancer Potential
Preliminary studies indicate that this compound may possess anticancer properties. The compound has been observed to induce apoptosis in cancer cell lines, potentially through the activation of apoptotic pathways and inhibition of cell proliferation .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- In Vitro Studies : A study assessed the cytotoxic effects on various cancer cell lines (e.g., HeLa and MCF-7). The compound exhibited IC50 values indicating significant cytotoxicity at micromolar concentrations.
- In Vivo Studies : Animal models have been used to evaluate the therapeutic efficacy of this compound in treating viral infections. Results showed a reduction in viral load and improved survival rates compared to control groups.
- Mechanistic Studies : Investigations into its mechanism revealed that it may interfere with viral replication cycles by inhibiting key enzymes necessary for viral propagation.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C17H17N5O3 |
| Molecular Weight | 341.35 g/mol |
| CAS Number | 3699216 |
| Antiviral Activity | Effective against HIV |
| Anticancer Activity | Induces apoptosis in cancer cells |
| IC50 (HeLa) | Approximately 10 µM |
| IC50 (MCF-7) | Approximately 15 µM |
Comparison with Similar Compounds
The compound is compared below with structurally or functionally analogous molecules, focusing on substituents, heterocyclic cores, and biological activities.
Structural Analogues with Isoxazole and Carboxamide Moieties
Key Observations :
- Substituent Effects : Chloro (electron-withdrawing) and methyl (electron-donating) groups on the phenyl ring modulate electronic properties and bioavailability. Methyl groups may improve metabolic stability compared to halogens .
- Heterocyclic Cores : Isoxazole derivatives (e.g., dihydroisoxazole) often exhibit enhanced rigidity and hydrogen-bonding capacity compared to oxadiazoles or thiazoles, influencing target selectivity .
Compounds with Hydrazinecarboxamide Linkers
| Compound Name | Molecular Formula | Key Features | Biological Activity | Reference |
|---|---|---|---|---|
| 4-(hydrazinecarbonyl)-N,N-dimethylpiperidine-1-carboxamide | C₉H₁₇N₅O₂ | Piperidine ring with dimethyl groups | Reactive hydrazine group enables diverse synthetic modifications; studied in drug discovery | |
| N-(4-hydroxyphenyl)-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide | C₂₀H₂₁N₃O₄ | Pyrrolidine-carboxamide with methoxybenzyl | Antimicrobial activity against Gram-positive bacteria |
Key Observations :
- Hydrazine Reactivity : The hydrazine group in the target compound allows for nucleophilic reactions, enabling conjugation with carbonyl-containing biomolecules .
- Bioactivity Trends : Carboxamide-linked pyrrolidines (e.g., ) show antimicrobial properties, suggesting the target compound may share similar applications .
Pyridinyl-Substituted Heterocycles
| Compound Name | Molecular Formula | Key Features | Biological Activity | Reference |
|---|---|---|---|---|
| 3-(4-chlorophenyl)-1-methyl-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]-1H-pyrazole-5-carboxamide | C₂₀H₁₆ClN₅OS | Thiazole-pyrazole hybrid with pyridinyl | Anticancer activity via kinase inhibition | |
| 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide | C₂₆H₂₁ClN₆O₂ | Benzoxazole-triazole hybrid | Potential CNS applications due to phenylalkyl substituents |
Key Observations :
- Pyridinyl Role : The 3-pyridinyl group in the target compound enhances solubility and may facilitate interactions with nicotinic acetylcholine receptors or metal ions .
- Hybrid Structures : Combining multiple heterocycles (e.g., benzoxazole-triazole) broadens bioactivity profiles, a strategy applicable to the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
